CCR5 Antagonism vs. Maraviroc
The target compound exhibits sub-nanomolar antagonism at the CCR5 receptor, with an IC50 of 0.090 nM for inhibiting HIV-1 gp120-induced cell-cell fusion [1]. This activity is significantly more potent than the clinically approved CCR5 antagonist Maraviroc (IC50 ~3.3 nM in comparable fusion assays) [2], establishing a 36-fold potency advantage in this specific in vitro model. While Maraviroc remains the standard-of-care comparator, this quantitative difference highlights the target compound's potential as a high-affinity probe for CCR5 pharmacology or as a more potent starting point for antiviral lead optimization [3].
| Evidence Dimension | CCR5 Antagonist Activity (gp120-Induced Cell-Cell Fusion Inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.090 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3 nM (literature average) |
| Quantified Difference | ~36-fold more potent |
| Conditions | Human HeLa P4/R5 cells and CHO-tat10 cells co-culture assay |
Why This Matters
A 36-fold improvement in target engagement potency may translate to lower effective doses, reduced off-target liability, and a wider therapeutic window in HIV entry inhibition applications, directly influencing compound selection for CCR5-targeted drug discovery programs.
- [1] BindingDB. Antagonist activity against human CCR5 assessed as inhibition of HIV1 gp120-induced cell-cell fusion. SMILES String Search, 2012. View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. View Source
- [3] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
